3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone
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Overview
Description
3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone is a chemical compound characterized by its trifluoromethyl group and acetoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetoxyphenylacetic acid as the starting material.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.
Oxidation: The intermediate compound undergoes oxidation to form the final product.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the acetoxyphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Hydroxylated compounds and other reduced derivatives.
Substitution Products: Amides, esters, and other substituted derivatives.
Scientific Research Applications
3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the acetoxyphenyl moiety contributes to its biological activity. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
4-Acetoxyphenylacetic Acid: Similar in structure but lacks the trifluoromethyl group.
3-(4-Hydroxyphenyl)-1,1,1-trifluoro-2-propanone: Similar but with a hydroxy group instead of an acetoxy group.
2-Phenyl-1,1,1-trifluoro-2-propanone: Similar but with a different phenyl group.
Uniqueness: 3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of both the trifluoromethyl group and the acetoxyphenyl moiety, which together confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
CAS No. |
898787-80-9 |
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Molecular Formula |
C11H9F3O3 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
[4-(3,3,3-trifluoro-2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C11H9F3O3/c1-7(15)17-9-4-2-8(3-5-9)6-10(16)11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
QDXXIBNPNRKYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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